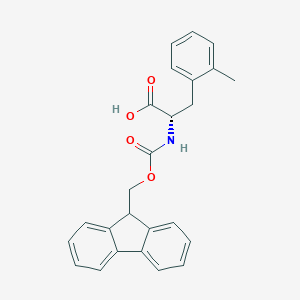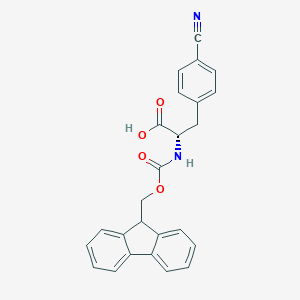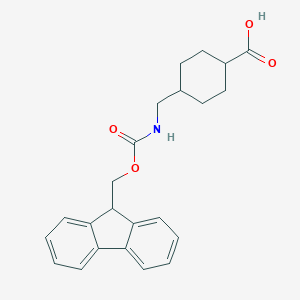
Fmoc-2-メチル-L-フェニルアラニン
概要
説明
Fmoc-2-methyl-L-phenylalanine is a chemical compound with the molecular formula C25H23NO4 and a molecular weight of 401.46 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of Fmoc-2-methyl-L-phenylalanine is influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides . The aromaticity of the Fmoc group improves the association of peptide building blocks .Chemical Reactions Analysis
Fmoc-2-methyl-L-phenylalanine can form hydrogels through self-assembly . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions play a significant role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .Physical And Chemical Properties Analysis
Fmoc-2-methyl-L-phenylalanine is a white to off-white powder . It has a molecular formula of C25H23NO4 and a molecular weight of 401.46 .科学的研究の応用
生体医用アプリケーションのためのハイドロゲル形成
Fmoc-2-メチル-L-フェニルアラニンは、ハイドロゲルを水性媒体中で自己組織化によって形成する能力について研究されてきました . これらのハイドロゲルは、組織工学やドラッグデリバリーシステムなどの生体医用分野において潜在的な用途を有しています。 Fmoc-2-メチル-L-フェニルアラニンなどのペプチド誘導体の自己組織化特性により、生体機能性材料の開発に不可欠な超分子ナノ構造の創出が可能になります .
組織工学のための足場
Fmoc-2-メチル-L-フェニルアラニンによって形成されたハイドロゲルは、組織工学における足場として適した、優れた機械的剛性を示します . ペプチド濃度に直接関連するレオロジー特性と、チャイニーズハムスター卵巣(CHO)細胞などの細胞接着をサポートする能力は、調整可能で汎用性の高い足場としての可能性を浮き彫りにしています .
抗菌特性
Fmoc抱合アミノ酸、Fmoc-2-メチル-L-フェニルアラニンを含む、抗菌特性を持つことが発見されました . 特に、MRSAを含むグラム陽性菌に対して活性を示します。 グラム陰性菌に対するそれらの弱い活性は、細菌膜を通過できないことに起因しています .
ナノ繊維状材料の構造的洞察
Fmoc-2-メチル-L-フェニルアラニンのペプチド組成は、マクロレベルでのハイドロゲルの粘弾性を影響を与える可能性があります . この洞察は、ナノテクノロジーや材料科学など、さまざまな分野で応用されている階層的なナノ繊維状材料の開発に不可欠です .
ハイドロゲル調製方法の最適化
Fmoc-2-メチル-L-フェニルアラニンの研究には、ハイドロゲル調製方法の最適化も含まれます . ハイドロゲルの配合戦略は、材料の剛性、マトリックスの多孔性、安定性に影響を与え、構造配置と挙動の変化につながる可能性があります。 この最適化は、特定の用途に合わせてハイドロゲルを調整するための鍵となります
Safety and Hazards
将来の方向性
Fmoc-2-methyl-L-phenylalanine has potential applications in the fabrication of various biofunctional materials due to its inherent biocompatibility and ability to form nanostructures with diverse morphologies . It has been used in the fabrication of numerous nanostructures with potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
作用機序
Target of Action
Fmoc-2-methyl-L-phenylalanine primarily targets bacteria, specifically Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Mode of Action
The compound’s mode of action is based on its antimicrobial properties. It has been found to have a synergistic effect when combined with the Gram-negative specific antibiotic aztreonam (AZT). This combination increases Fmoc-2-methyl-L-phenylalanine’s permeability through the bacterial membrane, thereby enhancing its antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
The compound’s biochemical pathways involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Pharmacokinetics
It is known that the compound’s properties, such as its hydrogel formation ability, can be influenced by the position and number of methyl groups introduced onto the carbons of the fmoc-dipeptides .
Result of Action
The result of Fmoc-2-methyl-L-phenylalanine’s action is the formation of a hydrogel with antimicrobial properties. This hydrogel can significantly reduce the bacterial load in a mouse wound infection model . The combination of Fmoc-2-methyl-L-phenylalanine with AZT produces a synergistic effect and higher efficacy against P. aeruginosa .
Action Environment
The action of Fmoc-2-methyl-L-phenylalanine can be influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375789 | |
| Record name | Fmoc-2-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211637-75-1 | |
| Record name | Fmoc-2-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















